

An In-depth Technical Guide to N-(4-ethoxyphenyl)acetamide (Phenacetin)

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Compound of Interest

Compound Name: Phenacetin

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This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and mechanism of action of N-(4-ethoxyphenyl)acetamide, a compound also widely known as **Phenacetin**.

Core Chemical Identity and Properties

N-(4-ethoxyphenyl)acetamide is a white, crystalline powder.[1] It was one of the first synthetic, non-opioid analgesics and fever reducers to be marketed.[2] Its chemical structure consists of a benzene ring substituted with an ethoxy group and an acetamide group at the para position.

Chemical Structure:

- Systematic Name: N-(4-ethoxyphenyl)acetamide[3]
- Common Names: **Phenacetin**, p-Acetophenetidide[3]
- CAS Number: 62-44-2[3]
- Chemical Formula: C₁₀H₁₃NO₂[1][3][4]
- SMILES: CCOC1=CC=C(NC(C)=O)C=C1[3]

Quantitative Physicochemical Data:

A summary of the key quantitative properties of N-(4-ethoxyphenyl)acetamide is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	179.22 g/mol	[1][5]
Melting Point	133-136 °C	[1]
Boiling Point	132 °C at 4 mmHg	[1]
Water Solubility	0.076 g/100 mL	[1]
Appearance	White crystalline powder or lustrous scaly crystals	[1]

Solubility Profile: N-(4-ethoxyphenyl)acetamide is insoluble in water, slightly soluble in ether and boiling water, but soluble in ethanol and chloroform.[1]

Synthesis Protocol: Amide Formation

The most common and straightforward synthesis of N-(4-ethoxyphenyl)acetamide is achieved through the acetylation of p-ethoxyaniline (also known as p-phenetidine).[6][7]

Reaction: p-Ethoxyaniline + Acetic Anhydride → N-(4-ethoxyphenyl)acetamide + Acetic Acid

Detailed Experimental Protocol:

This protocol is based on the acylation of p-ethoxyaniline.[6][8]

Materials:

- p-Ethoxyaniline (p-phenetidine)
- Purified Water
- Concentrated Hydrochloric Acid (HCl)
- Acetic Anhydride

- Sodium Acetate solution
- Activated Carbon (if purification of starting amine is needed)
- Erlenmeyer flask
- Hot plate
- Ice-water bath
- Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

- Dissolution and Purification of Amine:
 - In a 10-mL Erlenmeyer flask, combine 0.20 g of p-phenetidine with 3.5 mL of water.[8]
 - Add 4 drops of concentrated hydrochloric acid to the mixture to dissolve the amine, forming p-phenetidine hydrochloride.[8] If the starting amine is impure (indicated by a dark color), a small amount of activated carbon can be added at this stage to adsorb polymeric tars.[8] The solution can then be filtered to remove the carbon and other insoluble impurities.[8]
- Acetylation Reaction:
 - Gently warm the solution of p-phenetidine hydrochloride on a hot plate.[8]
 - While swirling the flask, add 0.20 mL of acetic anhydride.[8]
 - Immediately add a prepared sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[8] The sodium acetate acts as a buffer to control the acidity.[9]
- Crystallization and Isolation:
 - Allow the reaction mixture to stand at room temperature for approximately 5-10 minutes.

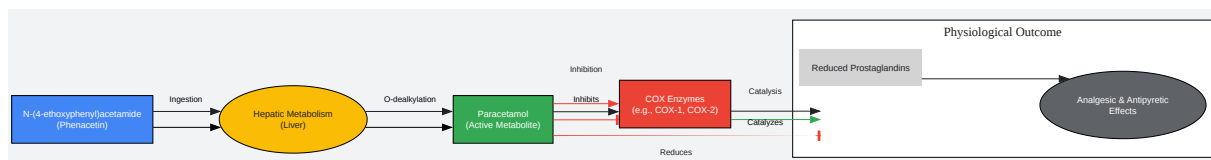
- Cool the flask in an ice-water bath to induce crystallization of the crude N-(4-ethoxyphenyl)acetamide.[8] Swirl the mixture to promote the formation of crystals.[8]
- Collect the crude product by suction filtration, washing the crystals with a small amount of cold water to remove soluble impurities.[8]
- Recrystallization (Purification):
 - Transfer the impure product to a beaker.
 - Add a minimal amount of hot 95% ethanol to dissolve the crystals.[6]
 - Once dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
 - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.
 - Collect the purified N-(4-ethoxyphenyl)acetamide crystals by suction filtration.

Mechanism of Action and Signaling Pathway

The analgesic and antipyretic effects of N-(4-ethoxyphenyl)acetamide are not direct. Upon ingestion, it is metabolized in the liver, primarily into paracetamol (acetaminophen), which is the active analgesic compound.[2][10] A smaller portion can be deacylated, producing potentially toxic metabolites like p-phenetidine, which has been linked to nephropathy.[2]

The active metabolite, paracetamol, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[11][12] Prostaglandins are key signaling molecules involved in mediating pain and inflammation.[13] By reducing prostaglandin production in the central nervous system, pain perception is decreased.[11] Its antipyretic (fever-reducing) action is due to its effect on the hypothalamus, the brain's temperature-regulating center.[2][13]

Diagram of Metabolic and Signaling Pathway:

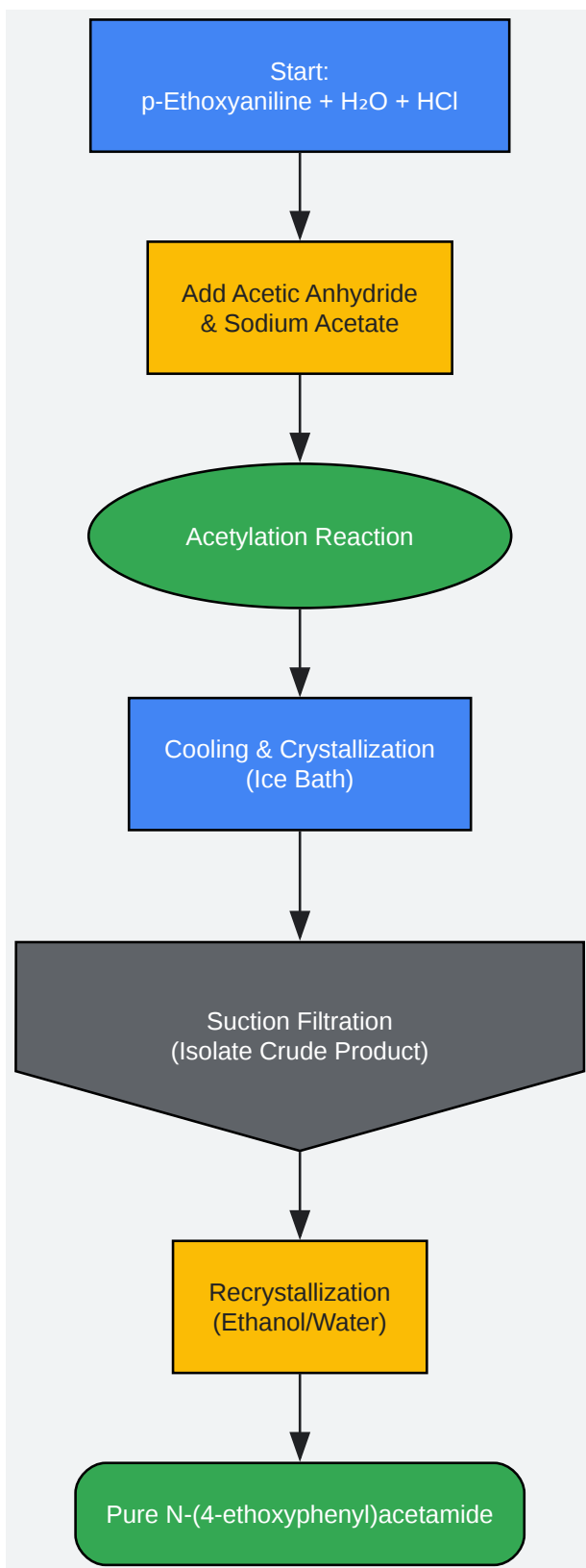


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Caption: Metabolic conversion of N-(4-ethoxyphenyl)acetamide to paracetamol and subsequent inhibition of COX enzymes.

Experimental Workflow Diagram:

The following diagram illustrates the key stages in the laboratory synthesis of N-(4-ethoxyphenyl)acetamide.



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Caption: A typical experimental workflow for the synthesis and purification of N-(4-ethoxyphenyl)acetamide.

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